2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the formation of the benzothiazole ring followed by the introduction of the 5-methylthiophene group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The 5-methylthiophene group can then be introduced via a cross-coupling reaction, such as the Stille coupling reaction, which involves the use of a palladium catalyst and an organotin reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell walls by interacting with essential enzymes and proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-(5-methylthiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzothiazole ring.
5-methylthiophene-2-boronic acid: Contains the same thiophene group but with a boronic acid functional group.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A more complex structure used in organic electronics.
Uniqueness
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to its combination of a benzothiazole core and a 5-methylthiophene group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Properties
CAS No. |
1490216-15-3 |
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Molecular Formula |
C12H10N2S2 |
Molecular Weight |
246.4 |
Purity |
95 |
Origin of Product |
United States |
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